4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline

Catalog No.
S793161
CAS No.
946784-54-9
M.F
C15H14F3NO
M. Wt
281.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline

CAS Number

946784-54-9

Product Name

4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline

IUPAC Name

4-(2,3-dimethylphenoxy)-2-(trifluoromethyl)aniline

Molecular Formula

C15H14F3NO

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C15H14F3NO/c1-9-4-3-5-14(10(9)2)20-11-6-7-13(19)12(8-11)15(16,17)18/h3-8H,19H2,1-2H3

InChI Key

GXIXHZSGVDXZBZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)C

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)C

4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a dimethylphenoxy moiety. Its molecular formula is C15H14F3NO, and it has a molecular weight of 281.27 g/mol . This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

There is no current information available on the specific mechanism of action of this compound.

Due to the lack of specific data, it is advisable to handle this compound with caution assuming potential hazards common to aromatic amines, such as:

  • Mild to moderate toxicity: Aromatic amines can have varying degrees of toxicity depending on the structure [].
  • Skin and eye irritation: Amines can irritate skin and eyes upon contact [].
Typical of aniline derivatives. Key reactions include:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution, particularly at positions ortho and para to the existing substituents.
  • Reduction Reactions: The trifluoromethyl group may undergo reduction under specific conditions, altering the compound's properties and reactivity.

The synthesis of 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline typically involves several steps:

  • Formation of the Dimethylphenoxy Group: This can be achieved through the alkylation of phenol derivatives with appropriate alkyl halides.
  • Introduction of the Trifluoromethyl Group: This is often accomplished via electrophilic fluorination or using trifluoromethylating agents such as trifluoromethyl sulfonates or perfluoroalkyl iodides.
  • Amine Coupling: Finally, coupling the resulting intermediates with an aniline derivative to form the desired product.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Agricultural Chemicals: The compound could be utilized in formulating agrochemicals that require specific biological activity against pests or pathogens.
  • Research Reagents: It is also used as a biochemical reagent in proteomics research and other scientific studies .

Studies on the interactions of 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. Interaction studies typically focus on:

  • Binding Affinity: Analyzing how well the compound binds to specific receptors or enzymes.
  • Metabolic Pathways: Investigating how the compound is metabolized within biological systems and identifying any active metabolites.
  • Synergistic Effects: Evaluating how this compound interacts with other drugs or compounds to enhance or diminish therapeutic effects .

Several compounds share structural similarities with 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline. These include:

Compound NameMolecular FormulaUnique Features
4-(2,5-Dimethylphenoxy)-3-(trifluoromethyl)anilineC15H14F3NODifferent positioning of methyl groups
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)anilineC15H14F3NOVariation in methyl positioning
2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)anilineC15H13ClF3NOContains chlorine instead of a methyl group

Uniqueness

The uniqueness of 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline lies in its specific arrangement of functional groups that may confer distinct biological activities compared to its analogs. The combination of a trifluoromethyl group with a dimethylphenoxy moiety offers unique physicochemical properties that can influence both solubility and reactivity, making it a valuable candidate for further research and application development.

Nucleophilic aromatic substitution reactions provide a fundamental approach for synthesizing 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline through the coupling of 2,3-dimethylphenol with appropriately substituted trifluoromethylated aromatic halides. The mechanism proceeds through a stepwise addition-elimination sequence, wherein the nucleophilic attack of the phenoxide anion provides a Meisenheimer complex intermediate, followed by elimination of the halide leaving group. The presence of the trifluoromethyl substituent serves as a powerful electron-withdrawing group that activates the aromatic ring toward nucleophilic attack, particularly at positions ortho and para to this substituent.

Optimization studies have demonstrated that the placement of electron-withdrawing groups significantly influences reaction rates and selectivity patterns. Research has shown that trifluoromethyl groups positioned ortho or para to the leaving group result in substantially faster reactions compared to meta positioning, due to enhanced stabilization of the negatively charged intermediate through resonance effects. High-throughput experimentation techniques have been employed to systematically evaluate reaction conditions, with studies encompassing over 3,000 unique reaction combinations using automated liquid handling systems and desorption electrospray ionization mass spectrometry analysis.

The optimization of nucleophilic aromatic substitution reactions for trifluoromethylated substrates requires careful consideration of base selection and reaction temperature. Studies have revealed that weaker bases can provide superior results compared to traditional strong bases, particularly when dealing with electron-deficient aromatic systems. The base catalyzed pathway typically involves a rate constant designated as k3[B], while the uncatalyzed pathway proceeds through k2, with the relative contributions of these pathways being highly dependent on the specific substitution pattern and reaction conditions.

Solvent effects play a crucial role in determining reaction outcomes, with dipolar aprotic solvents generally providing enhanced reaction rates compared to protic solvents. Research comparing acetonitrile and dimethyl sulfoxide as reaction media has demonstrated significant differences in the relative activation and stereoelectronic effects of ortho-nitro and ortho-trifluoromethyl groups, with dimethyl sulfoxide typically providing improved yields for nucleophilic aromatic substitution reactions involving trifluoromethylated substrates.

Palladium-Catalyzed Coupling Methodologies

Palladium-catalyzed coupling reactions offer an alternative synthetic pathway for accessing 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline through cross-coupling of aryl halides with phenol derivatives or through direct arylation of fluoroalkylated amines. The development of palladium-catalyzed arylation of fluoroalkylamines has emerged as a particularly valuable methodology, enabling the synthesis of fluorinated anilines through coupling with aryl bromides and chlorides.

The unique challenges associated with fluoroalkylamine coupling arise from the strong electron-withdrawing properties of the trifluoromethyl group, which significantly affects the electronic properties of the amine nucleophile. Research has demonstrated that fluoroalkylaniline products are unstable under typical cross-coupling conditions involving heat and strong bases, necessitating the development of milder reaction conditions. The use of weaker bases such as potassium phenoxide, which has rarely been employed in cross-coupling reactions, has proven essential for achieving high yields while avoiding product decomposition.

Advanced ligand systems have been developed specifically for these challenging substrates, with AdBippyPhos ligated palladium complexes showing exceptional performance in combination with [Pd(allyl)Cl]2 precatalysts. These catalyst systems enable reactions to proceed with remarkably low catalyst loadings of less than 0.50 mol percent for most substrates while tolerating various functional groups that typically react with stronger bases.

Mechanistic studies have revealed that the electron-withdrawing properties of fluoroalkyl substituents lead to unusual catalytic behavior, with reductive elimination becoming the turnover-limiting step rather than the more common oxidative addition or transmetalation steps. The resting state of the catalyst has been identified as the phenoxide complex (BippyPhosPd(Ar)OPh), representing an unusual intermediate in palladium-catalyzed amination reactions. Kinetic analysis has confirmed that the reaction follows an inverse first-order dependence on phenol concentration, indicating reversible formation of the palladium-amido complex prior to the rate-determining reductive elimination step.

Complementary copper-based catalyst systems provide alternative pathways for selective oxygen-arylation reactions. Research has demonstrated that copper-catalyzed methods employing picolinic acid or trans-N,N'-dimethyl-1,2-cyclohexanediamine as ligands can achieve selective oxygen-arylation of aminophenol substrates with excellent chemoselectivity. These orthogonal catalyst systems enable the preparation of both nitrogen-arylated and oxygen-arylated products from the same starting materials through judicious choice of catalyst and reaction conditions.

Continuous Flow Reactor Strategies for Industrial Scale-Up

Continuous flow processing represents a critical enabling technology for the industrial-scale manufacture of 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes. Flow chemistry approaches have demonstrated particular advantages for reactions involving highly reactive intermediates or requiring precise temperature and residence time control.

The implementation of continuous flow synthesis for nucleophilic aromatic substitution reactions has been extensively studied using microfluidic reactor systems. Research has shown that continuous processing alleviates issues associated with the synthesis and handling of potentially unstable intermediates, leading to significantly improved productivity compared to batch reactions. Studies utilizing PTFE coil reactors with residence times ranging from 14 to 36 minutes have achieved excellent yields while maintaining precise control over reaction stoichiometry and temperature.

Automated optimization protocols have been developed to systematically evaluate flow conditions using high-throughput experimentation techniques. These approaches combine liquid handling robots for reaction mixture preparation with rapid analysis methods, enabling the evaluation of thousands of reaction conditions in compressed timeframes. The integration of desorption electrospray ionization mass spectrometry provides real-time monitoring capabilities with analysis times of approximately 3.5 seconds per reaction, facilitating rapid identification of optimal reaction conditions.

Temperature control strategies for continuous flow processing typically involve the use of heating coils and precise temperature regulation systems. Research has demonstrated that reaction temperatures between 300°C and 400°C can be effectively maintained in tubular reactor configurations, with pressure regulation systems enabling reactions to proceed under elevated pressure conditions when required. The use of steam or cooling water for indirect temperature control provides additional safety benefits while maintaining optimal reaction conditions.

Telescoped processes represent an advanced application of continuous flow methodology, enabling the direct conversion of starting materials to final products without isolation of intermediates. Studies have demonstrated the successful implementation of telescoped synthesis involving in-flow conversion of carboxylic acids to activated intermediates, followed by subsequent functionalization and final product formation in a single continuous process. These approaches maximize efficiency while minimizing waste generation and reducing overall processing time.

Purification Techniques and Yield Optimization Challenges

The purification of 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline presents unique challenges due to the compound's electronic properties and potential for side reaction formation. The electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's physical properties, affecting both crystallization behavior and chromatographic separation characteristics.

Traditional purification approaches involve vacuum distillation followed by recrystallization techniques. Research has demonstrated that vacuum distillation under reduced pressure can effectively separate the target compound from reaction byproducts, with subsequent recrystallization from ethanol/n-hexane systems providing high-purity crystalline material. The optimization of distillation conditions requires careful temperature control to prevent thermal decomposition, with typical operating temperatures maintained below 200°C under reduced pressure.

Chromatographic purification methods require specialized attention to column selection and mobile phase composition. The polar nature of the aniline functionality combined with the lipophilic character of the trifluoromethyl and phenoxy substituents necessitates careful optimization of solvent systems. Research has shown that ethyl acetate/n-hexane mixtures in ratios ranging from 1:5 to 1:10 provide effective separation conditions for related trifluoromethylated aniline derivatives.

Yield optimization strategies focus on minimizing side reaction pathways that can occur under the reaction conditions employed. Studies have identified several common side reactions including reduction of the aromatic halide substrate, homocoupling reactions, and thermal decomposition of the product under harsh reaction conditions. The implementation of milder reaction conditions, including reduced temperatures and optimized base selection, has proven essential for maintaining high yields.

Recovery and recycling protocols for both catalysts and reaction media represent important considerations for industrial implementation. Research has demonstrated that palladium catalysts can be readily isolated from reaction mixtures and employed multiple times without significant loss of activity. Similarly, deep eutectic solvents used in certain reaction protocols can be recovered and reused for subsequent reaction cycles through heating under reduced vacuum conditions.

Analytical characterization methods for confirming product identity and purity typically involve a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. High-resolution mass spectrometry provides definitive molecular formula confirmation, while 1H and 13C nuclear magnetic resonance spectroscopy enable structural verification and quantitative purity assessment. The integration of these analytical techniques ensures that final products meet required specifications for subsequent applications.

XLogP3

4.4

Dates

Last modified: 08-15-2023

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